1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime
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Overview
Description
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime is a complex organic compound that belongs to the class of thiazolo-benzimidazoles
Preparation Methods
The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 2-mercaptobenzimidazole with appropriate ketones under acidic conditions to form the thiazolo-benzimidazole core . The ethanone group is introduced through further functionalization, and the O-allyloxime moiety is added via oximation reactions using hydroxylamine derivatives .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime include other thiazolo-benzimidazoles such as:
- 2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-prop-2-enoxyethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-4-9-19-17-10(2)14-11(3)18-13-8-6-5-7-12(13)16-15(18)20-14/h4-8H,1,9H2,2-3H3/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXWZUPVHQJBQ-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC=C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.